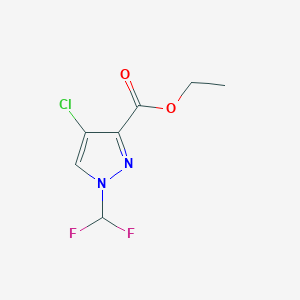![molecular formula C16H18F3N5O B2971523 N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide CAS No. 672951-07-4](/img/structure/B2971523.png)
N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules . The compound also features a 1,2,4-triazine ring, a type of heterocyclic compound that is found in various pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known for its stability, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .Scientific Research Applications
Synthesis and Structural Analysis
One area of scientific research involving N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide and similar compounds focuses on their synthesis and structural characterization. For instance, a study by Lv et al. (2019) involved the design and synthesis of a heterocyclic compound using related materials as starting points, leading to the evaluation of its anticancer activities against human bone cancer cell lines through in vitro studies. The compound was characterized by IR, 1H NMR, and single crystal X-ray diffraction techniques, showcasing the detailed structural analysis pivotal in understanding the compound's interactions and potential applications in cancer research (Lv et al., 2019).
Photochemical Studies
Research also delves into the photochemical properties of related azide compounds, as explored by Tsao and Platz (2003). Their study on phenyl azides, including derivatives with varying alkyl groups, utilized laser flash photolysis to investigate the transient UV-vis absorption spectra of corresponding singlet nitrenes, revealing insights into the photochemical behavior and potential applications of these compounds in photochemical reactions and materials science (Tsao & Platz, 2003).
Chemical Modifications and Reactivity
Another dimension of research is highlighted by Ivanov's (2020) work on the reactions of pyrazolo[5,1-c][1,2,4]triazine with various silanides, leading to the formation of silicon C(4)-addition products. This study not only contributes to the field of organic synthesis but also opens new pathways for the development of silicon-containing compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Ivanov, 2020).
properties
IUPAC Name |
N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-3-4-10-12(25)23-24(2)15-13(16(17,18)19)21-22-14(20-15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGVLQKETNWQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)



![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)



![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)


